molecular formula C13H13BFNO4 B8206383 [5-Fluoro-6-[(4-methoxyphenyl)methoxy]pyridin-3-yl]boronic acid

[5-Fluoro-6-[(4-methoxyphenyl)methoxy]pyridin-3-yl]boronic acid

Cat. No.: B8206383
M. Wt: 277.06 g/mol
InChI Key: GYIRQLDXURVYSE-UHFFFAOYSA-N
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Description

[5-Fluoro-6-[(4-methoxyphenyl)methoxy]pyridin-3-yl]boronic acid is a boronic acid derivative that has garnered attention in the field of organic chemistry due to its utility in various chemical reactions, particularly in the Suzuki-Miyaura coupling reaction. This compound features a pyridine ring substituted with a fluorine atom, a methoxyphenyl group, and a boronic acid functional group, making it a versatile reagent in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [5-Fluoro-6-[(4-methoxyphenyl)methoxy]pyridin-3-yl]boronic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the pyridine ring, which is then functionalized with a fluorine atom and a methoxyphenyl group.

    Boronic Acid Introduction:

    Reaction Conditions: The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as Pd(PPh3)4, in a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process.

Types of Reactions:

    Suzuki-Miyaura Coupling: This compound is primarily used in Suzuki-Miyaura coupling reactions, where it reacts with aryl or vinyl halides to form carbon-carbon bonds.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to its use in coupling reactions.

    Substitution Reactions: The fluorine and methoxy groups on the pyridine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., THF, DMF).

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products:

    Coupling Products: Biaryl compounds formed through Suzuki-Miyaura coupling.

    Oxidation Products: Oxidized derivatives of the pyridine ring.

    Reduction Products: Reduced forms of the pyridine ring or the methoxyphenyl group.

Chemistry:

    Synthetic Intermediates: Used as a building block in the synthesis of complex organic molecules.

    Catalysis: Acts as a reagent in catalytic processes, particularly in cross-coupling reactions.

Biology and Medicine:

    Drug Development:

    Biological Probes: Used in the development of probes for studying biological systems.

Industry:

    Material Science: Utilized in the synthesis of materials with specific electronic or optical properties.

    Agrochemicals: Employed in the development of agrochemical products.

Mechanism of Action

The primary mechanism of action for [5-Fluoro-6-[(4-methoxyphenyl)methoxy]pyridin-3-yl]boronic acid is through its participation in the Suzuki-Miyaura coupling reaction. The boronic acid group interacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired carbon-carbon bond, regenerating the palladium catalyst.

Comparison with Similar Compounds

  • 3-Pyridinylboronic acid
  • 4-Methoxyphenylboronic acid
  • 3-Fluoro-4-methoxyphenylboronic acid

Comparison:

  • 3-Pyridinylboronic acid: Lacks the fluorine and methoxyphenyl substitutions, making it less versatile in certain reactions.
  • 4-Methoxyphenylboronic acid: Does not contain the pyridine ring or fluorine substitution, limiting its use in specific coupling reactions.
  • 3-Fluoro-4-methoxyphenylboronic acid: Similar in structure but lacks the pyridine ring, which can affect its reactivity and applications.

Uniqueness: The unique combination of a fluorine atom, methoxyphenyl group, and boronic acid functional group on the pyridine ring makes [5-Fluoro-6-[(4-methoxyphenyl)methoxy]pyridin-3-yl]boronic acid a highly versatile and valuable compound in synthetic chemistry.

Properties

IUPAC Name

[5-fluoro-6-[(4-methoxyphenyl)methoxy]pyridin-3-yl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BFNO4/c1-19-11-4-2-9(3-5-11)8-20-13-12(15)6-10(7-16-13)14(17)18/h2-7,17-18H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYIRQLDXURVYSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(N=C1)OCC2=CC=C(C=C2)OC)F)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BFNO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.06 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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